4-[4-(4-Piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride
Overview
Description
4-{4-[4-(1-Piperidinyl)butoxy]phenyl}-2-butanone hydrochloride is a complex organic compound with a molecular formula of C19H29NO2·HCl This compound is known for its unique structure, which includes a piperidine ring, a butoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with 1-bromobutane to form 4-butoxybenzaldehyde. This intermediate is then reacted with piperidine to form 4-{4-[4-(1-piperidinyl)butoxy]phenyl}-2-butanone. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[4-(4-Piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-Piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The butoxy and phenyl groups may also contribute to its binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dimethyl-1-piperidinyl)-1-phenyl-1-butanone
- 4-(4-Morpholinyl)-4-oxo-1-phenyl-1-butanone
- 4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone
Uniqueness
4-[4-(4-Piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-[4-(4-piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.ClH/c1-17(21)7-8-18-9-11-19(12-10-18)22-16-6-5-15-20-13-3-2-4-14-20;/h9-12H,2-8,13-16H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJPNONUHLMECB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCCN2CCCCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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